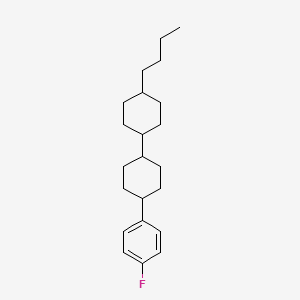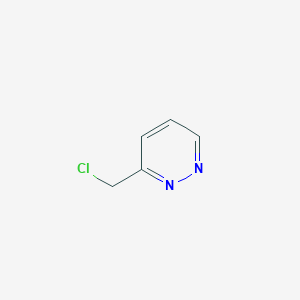
3-(Chlorométhyl)pyridazine
Vue d'ensemble
Description
3-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the CAS Number: 27349-66-2 . It has a molecular weight of 165.02 .
Synthesis Analysis
A synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)pyridazine hydrochloride is represented by the linear formula C5H6Cl2N2 . The InChI key is LPKSYVXQAWQCSP-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have been found to participate in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis
3-(Chloromethyl)pyridazine hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Chimie médicinale
Les dérivés de la pyridazine, y compris la « 3-(chlorométhyl)pyridazine », sont apparus comme des structures privilégiées en chimie médicinale . Ils ont des applications potentielles en chimie médicinale en raison de leur excellente chimie .
Optoélectronique
“this compound” et ses dérivés ont des applications en optoélectronique . Ils sont particulièrement utilisés comme matériaux fluorescents et capteurs .
Réactions de cycloaddition
“this compound” est impliqué dans des réactions de cycloaddition [3 + n] . Ces réactions sont l’un des outils les plus importants et les plus efficaces dans la synthèse de cycles hétérocycliques .
Activité antimicrobienne
Les dérivés de la pyridazine et de la pyridazinone, y compris la « this compound », ont montré un large éventail d’activités pharmacologiques telles que l’activité antimicrobienne .
Activité antidépressive
“this compound” a une activité antidépressive potentielle . Cela en fait un composé intéressant dans le développement de nouveaux médicaments antidépresseurs .
Activité antihypertensive
“this compound” a montré une activité antihypertensive . Cela signifie qu’il pourrait être utilisé dans le traitement de l’hypertension artérielle .
Activité anticancéreuse
“this compound” a une activité anticancéreuse potentielle . Il pourrait être utilisé dans le développement de nouveaux médicaments anticancéreux .
Activité antiplaquettaire
“this compound” a montré une activité antiplaquettaire . Cela signifie qu’il pourrait être utilisé dans la prévention des caillots sanguins .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302-H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Orientations Futures
Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Future research may focus on exploring these applications further .
Mécanisme D'action
Target of Action
3-(Chloromethyl)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyridazinone derivatives, which include 3-(chloromethyl)pyridazine, have been found to inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may influence multiple biochemical pathways . For instance, a pyridazin-3-carboxamide moiety is prominent in inhibitors of stearoyl-coenzyme A desaturase-1 (SCD), an enzyme that catalyzes the introduction of a double bond in the stearic acid chain of stearoyl-CoA to form oleoyl-CoA .
Pharmacokinetics
The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions and may influence the compound’s bioavailability .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound’s action results in a variety of molecular and cellular effects .
Action Environment
It’s known that cooperative interactions in the second coordination sphere of pyridazine/pyridine containing complexes can increase their stability towards protonation .
Analyse Biochimique
Biochemical Properties
3-(Chloromethyl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s chloromethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows 3-(Chloromethyl)pyridazine to act as an inhibitor or modulator of enzyme activity. For example, it has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, 3-(Chloromethyl)pyridazine can form hydrogen bonds and π-π stacking interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(Chloromethyl)pyridazine on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Chloromethyl)pyridazine has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . It can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of 3-(Chloromethyl)pyridazine involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through covalent and non-covalent interactions, leading to inhibition or activation of their activity. For example, 3-(Chloromethyl)pyridazine can inhibit cytochrome P450 enzymes by forming covalent bonds with the enzyme’s active site . This inhibition can result in changes in the metabolism of drugs and other xenobiotics. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chloromethyl)pyridazine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that 3-(Chloromethyl)pyridazine can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)pyridazine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3-(Chloromethyl)pyridazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
3-(Chloromethyl)pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can affect the compound’s activity and toxicity, influencing its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 3-(Chloromethyl)pyridazine can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)pyridazine is determined by its interactions with targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on its interactions with targeting proteins . These localization patterns can influence the compound’s activity and function, providing insights into its mechanism of action.
Propriétés
IUPAC Name |
3-(chloromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGCUQPXQOQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557820 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41227-72-9 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)

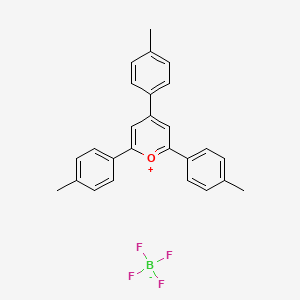
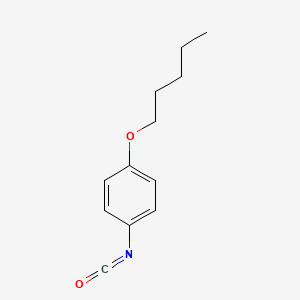

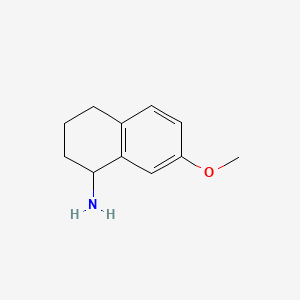



![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)
